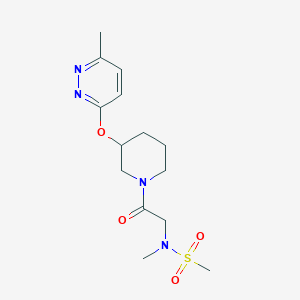

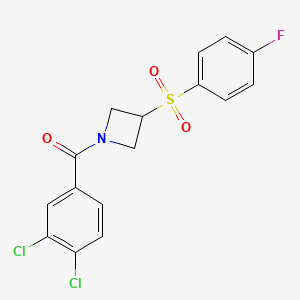

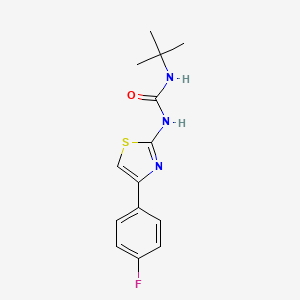

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide, also known as DNQX, is a synthetic compound that is widely used in scientific research as a selective antagonist of AMPA and kainate receptors. DNQX has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of neurological disorders.

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Quinoxaline sulfonamides have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. For instance, a study demonstrated the green synthesis of novel quinoxaline sulfonamides with significant antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria. This highlights the potential of quinoxaline sulfonamide derivatives in contributing to the development of new antibacterial agents (Alavi et al., 2017).

Potential Anti-COVID-19 Applications

Quinoxaline sulfonamides have also been investigated for their potential application as COVID-19 therapeutic agents. A theoretical investigation involving computational calculations and molecular docking studies explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including quinoxaline derivatives, exhibiting antimalarial activity and assessed their ADMET properties for potential anti-COVID-19 applications (Fahim & Ismael, 2021).

Neuropharmacological and Anti-inflammatory Applications

Several studies have explored the neuropharmacological applications of quinoxaline sulfonamides, demonstrating their potential as histamine H4 receptor inverse agonists with anti-inflammatory properties. These compounds have shown promise in in vivo models of inflammation, suggesting their therapeutic potential in treating inflammatory conditions (Smits et al., 2010).

Antidepressant and Adenosine Receptor Antagonism

Quinoxaline derivatives have been identified as potent adenosine receptor antagonists with the potential for rapid-onset antidepressant effects. This suggests their utility in the development of novel therapeutic agents for treating depression and related disorders (Sarges et al., 1990).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of bioactive quinoxaline-containing sulfonamides have been extensively studied, revealing a broad range of biomedical activities, including antibacterial, antifungal, and anticancer actions. This demonstrates the versatility of quinoxaline sulfonamide derivatives in medicinal chemistry and their potential as lead compounds for developing advanced therapeutic agents (Irfan et al., 2021).

Mechanism of Action

Target of Action

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis activity .

Biochemical Pathways

Quinoxaline derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological effects .

Result of Action

Quinoxaline derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been shown to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter important for memory and cognition . This interaction suggests that this compound could potentially be used in the treatment of conditions like Alzheimer’s disease, where acetylcholine levels are typically low .

Cellular Effects

The effects of this compound on cells are largely due to its interactions with enzymes like AChE. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, potentially improving memory and cognitive function

Molecular Mechanism

The molecular mechanism of this compound involves its binding to AChE, thereby inhibiting the enzyme’s activity . This leads to an increase in acetylcholine levels, which can enhance cognitive function.

Properties

IUPAC Name |

N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2S/c1-3-27(4-2)30(28,29)19-10-11-20-21(16-19)23-17-22(24-20)26-14-12-25(13-15-26)18-8-6-5-7-9-18/h5-11,16-17H,3-4,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGPXEWHKSPVLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2955561.png)

![N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955562.png)

![1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955564.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2955566.png)

![Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate](/img/structure/B2955578.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoline](/img/structure/B2955581.png)